molecular formula C7H6F3NO2 B8420444 pyridine TFA

pyridine TFA

Cat. No.: B8420444
M. Wt: 193.12 g/mol
InChI Key: NRTYMEPCRDJMPZ-UHFFFAOYSA-N
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Description

Pyridine TFA is a useful research compound. Its molecular formula is C7H6F3NO2 and its molecular weight is 193.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Pyridine Trifluoroacetate as a Reagent

Pyridine trifluoroacetate is utilized as an effective reagent in organic synthesis, particularly in the trifluoromethylation of heteroarenes. The combination of pyridine N-oxide derivatives with trifluoroacetic anhydride has been shown to facilitate high-yielding and scalable reactions. This method is significant for pharmaceutical applications, allowing for the introduction of trifluoromethyl groups into complex molecules, which can enhance their biological activity and lipophilicity .

Mechanistic Insights

The mechanism involves the formation of electron donor-acceptor complexes in solution, which are crucial for the reactivity of pyridine N-oxide derivatives. The electronic properties of these derivatives can be tuned through functionalization, influencing their reactivity and efficiency in synthetic applications .

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including those involving pyridine trifluoroacetate, as anticancer agents. For instance, thiazolyl-pyridine hybrids have demonstrated significant cytotoxicity against various cancer cell lines, including lung and colon cancers. These compounds often operate through multiple mechanisms, such as inducing apoptosis and affecting DNA stability .

Case Study: Thiazole-Pyridine Hybrids

A study synthesized a series of thiazolyl-pyridines linked via hydrazone groups. These compounds exhibited notable anticancer activity against different cell lines. The most potent hybrid was identified as having significant effects on tumor growth inhibition through mechanisms that alter nuclear morphology and induce genetic instability in cancer cells .

Material Science

Electronic Properties and Device Applications

Pyridine trifluoroacetate has been explored for its influence on the electronic properties of conjugated oligomers. For example, oligomers capped with pyridine groups treated with trifluoroacetic acid exhibited changes in optical properties due to protonation effects. This treatment led to red shifts in absorption spectra, indicating enhanced charge delocalization and potential applications in organic electronics .

Table 1: Optical Properties of Pyridine-Capped Oligomers After TFA Treatment

CompoundInitial Absorption (nm)First Protonation (nm)Second Protonation (nm)
Py1CPDTV454532584
Py3CPDTV--1023
Py4CPDTV--1122

Environmental Science

Persistence and Mobility

Trifluoroacetic acid is recognized for its persistence in environmental media, raising concerns about its accumulation and potential ecological impacts. Studies have shown that its increasing concentration can pose risks to various ecosystems, necessitating further research into its environmental behavior and remediation strategies .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing pyridine-TFA complexes, and how do reaction conditions influence product stability?

Pyridine-TFA (trifluoroacetic acid) complexes are typically synthesized via acid-base reactions in anhydrous solvents like dichloromethane or acetonitrile. Key factors include:

  • Molar ratio : A 1:1 ratio of pyridine to TFA is standard, but excess TFA may stabilize intermediates in MOF synthesis .
  • Temperature : Room temperature is common, but elevated temperatures (40–60°C) can enhance solubility for crystallization .
  • Characterization : FTIR spectroscopy (e.g., C=O stretch at ~1670 cm⁻¹ for TFA) and NMR (¹H and ¹³C) confirm protonation states and coordination .

Q. How do solubility challenges of pyridine-TFA systems in polar/nonpolar solvents affect experimental design?

Pyridine-TFA’s solubility varies with solvent polarity:

  • Polar solvents (e.g., DMSO, DMF): Enhance dissociation but may interfere with coordination chemistry.
  • Nonpolar solvents (e.g., hexane): Limit solubility, requiring sonication or heating. Mitigation strategies include solvent mixtures (e.g., CHCl₃:MeOH) or ionic liquid additives .

Q. What spectroscopic techniques are most reliable for characterizing pyridine-TFA interactions?

  • FTIR : Identifies protonation via shifts in pyridine’s ring vibrations (e.g., ~1480 cm⁻¹ for N-protonation) and TFA’s carbonyl stretch .
  • NMR : ¹H NMR shows downfield shifts for pyridine’s α-hydrogens (~8.5–9.0 ppm) upon protonation .
  • X-ray crystallography : Resolves coordination geometry in crystalline complexes .

Advanced Research Questions

Q. How can contradictory NMR and FTIR data on pyridine-TFA protonation states be resolved?

Discrepancies often arise from dynamic equilibria in solution vs. solid-state structures. Methodological approaches include:

  • Variable-temperature NMR : To track equilibrium shifts (e.g., coalescence temperatures for proton exchange).
  • Cross-validation with Raman spectroscopy : Complements FTIR for symmetric vibrational modes .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict protonation energies and vibrational spectra .

Q. What mechanistic role does TFA play in stabilizing pyridine-based metal-organic frameworks (MOFs)?

TFA acts as both a proton source and a coordinating ligand in MOF synthesis:

  • Acid catalyst : Facilitates deprotonation of metal clusters (e.g., Hf₁₂ nodes in [Hf₁₂(μ₃-O)₈(Ir-PS)₆(TFA)₆]) .
  • Structural modulator : Competes with pyridine ligands for metal coordination, influencing pore size and stability .
  • Key variables: TFA concentration (≥6 equivalents) and reaction time (24–48 hrs) .

Q. How do pyridine-TFA systems contribute to conflicting results in catalytic studies (e.g., acid strength vs. steric effects)?

Contradictions arise from competing factors:

  • Acid strength : TFA’s high acidity (pKa ~0.5) enhances protonation but may deactivate acid-sensitive substrates.
  • Steric hindrance : Bulky pyridine derivatives (e.g., 2,6-lutidine) reduce catalytic efficiency despite stronger basicity. Resolution strategies:
  • Control experiments : Compare catalytic activity of pyridine-TFA vs. pyridine-HCl systems.
  • Kinetic studies : Monitor reaction rates under varying TFA concentrations .

Q. Data Contradiction Analysis

Q. Why do studies report divergent thermal stability profiles for pyridine-TFA complexes?

Variations stem from:

  • Hydration states : Anhydrous complexes decompose at higher temperatures (e.g., ~150°C) vs. hydrated forms (~80°C) .
  • Analytical methods : TGA under N₂ vs. air alters decomposition pathways (e.g., oxidative vs. pyrolytic degradation). Best practices: Standardize moisture control and gas environments during analysis .

Q. How should researchers address inconsistencies in pyridine-TFA’s reactivity across different solvent systems?

  • Solvent polarity index : Correlate reaction outcomes (e.g., yield, byproducts) with solvent polarity (e.g., using ET₃₀ values).
  • Co-solvent screening : Test binary mixtures (e.g., THF:H₂O) to balance solubility and reactivity .
  • In situ monitoring : Use UV-Vis or Raman spectroscopy to track intermediate formation .

Q. Methodological Recommendations

  • For synthesis : Optimize TFA stoichiometry and solvent polarity to balance protonation and solubility .
  • For characterization : Combine FTIR, NMR, and XRD to resolve static vs. dynamic structural features .
  • For mechanistic studies : Employ kinetic profiling and computational models to disentangle acid strength and steric effects .

Properties

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

IUPAC Name

pyridin-1-ium;2,2,2-trifluoroacetate

InChI

InChI=1S/C5H5N.C2HF3O2/c1-2-4-6-5-3-1;3-2(4,5)1(6)7/h1-5H;(H,6,7)

InChI Key

NRTYMEPCRDJMPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[NH+]C=C1.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.92 g of phenyltrimethoxysilane, 72.44 g of tetraethoxysilane, 22.05 g of methyltriethoxysilane, 0.59 g of the 30% methanol solution of trimethoxysilylethylmethylpyridinium trifluoroacetate, and 150 g of acetone were charged into a 500 mL flask to be dissolved and the resultant mixed solution was warmed while stirring the mixed solution with a magnetic stirrer to reflux. Next, 33.12 g of 0.01 M hydrochloric acid was added to the mixed solution. The mixed solution was subjected to the reaction for 240 minutes and then the resultant reaction solution was cooled down to room temperature. Then, 200 g of propylene glycol monoethyl ether was added to the reaction solution, and ethanol and methanol as reaction by-products, acetone, water, and hydrochloric acid were distilled off under reduced pressure to obtain a hydrolysis-condensation product. The polymer thus obtained corresponded to Formula (VII-17):
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4.92 g
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72.44 g
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22.05 g
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trimethoxysilylethylmethylpyridinium trifluoroacetate
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150 g
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33.12 g
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200 g
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Synthesis routes and methods II

Procedure details

A 250 ml three-neck flask fitted with KPG stirrer, dry-ice condenser and dropping funnel was charged with 23.11 g (0.2 mole) of pyridinium hydrochloride and 20.0 g (0.2 mole) of 2,2,2-trifluoroethanol. Subsequently, at an internal reaction temperature from 52° to 55° C., 42.01 g (0.2 mole) of trifluoroacetic anhydride were added dropwise over a period 3 hours. The yield of trifluoroethyl trifluoroacetate was 98% (GC). The resulting reaction solution was either used as catalyst mixture for experiments as described in Example 1, or 2,2,2-trifluoroethanol was distilled off. During the course of the distillation the trifluoroacetic acid, which initially formed in the reaction, reacted in the distillation flask with the pyridinium hydrochloride to form pyridinium trifluoroacetate and HCl.
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pyridinium hydrochloride
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20 g
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42.01 g
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pyridinium hydrochloride
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